molecular formula C12Cl4F22 B3040667 1,2,11,12-Tetrachloroperfluorododecane CAS No. 2263-97-0

1,2,11,12-Tetrachloroperfluorododecane

Cat. No.: B3040667
CAS No.: 2263-97-0
M. Wt: 703.9 g/mol
InChI Key: QVGXCOZGXTUREC-UHFFFAOYSA-N
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Description

1,2,11,12-Tetrachloroperfluorododecane is an organic compound with the chemical formula C12Cl4F22. It is a colorless liquid with a high density and a low melting point. This compound is insoluble in water but readily soluble in organic solvents such as alcohols and ethers . It is known for its chemical inertness and electrical insulation properties, making it useful in various industrial applications.

Preparation Methods

The preparation of 1,2,11,12-Tetrachloroperfluorododecane typically involves the synthesis of fluoroalkanes and tetrachloroalkanes. The process begins with the reaction of dodecyl bromoalkane with sodium bromide to produce dodecyl chloroalkane. This intermediate is then reacted with a fluoroalkane in the presence of a catalyst to yield this compound . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,2,11,12-Tetrachloroperfluorododecane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents like lithium aluminum hydride.

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,2,11,12-Tetrachloroperfluorododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,11,12-Tetrachloroperfluorododecane is primarily related to its chemical inertness and stability It does not readily react with other substances, making it an effective insulator and lubricant

Comparison with Similar Compounds

1,2,11,12-Tetrachloroperfluorododecane can be compared to other perfluorinated compounds such as:

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer both chemical inertness and electrical insulation properties, making it valuable in specialized industrial applications.

Properties

IUPAC Name

1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGXCOZGXTUREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl4F22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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